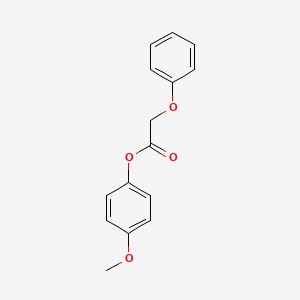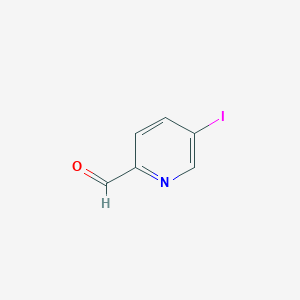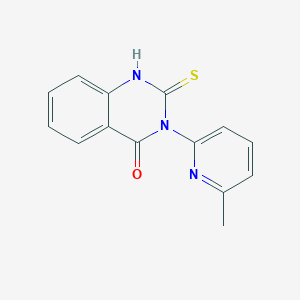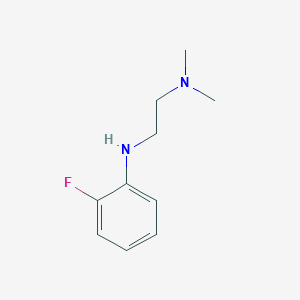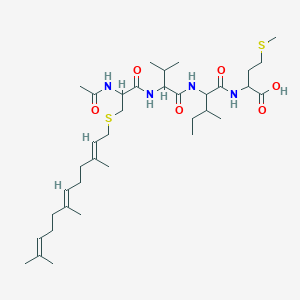![molecular formula C12H20N2O2 B15095483 [2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine](/img/structure/B15095483.png)
[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine: is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of an amino group attached to a phenethylamine backbone, which is further substituted with two methoxy groups at the 3 and 4 positions of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to reductive amination with dimethylamine to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Catalytic Hydrogenation: Employing catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which [2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine exerts its effects involves:
Molecular Targets: Interaction with neurotransmitter receptors and enzymes.
Pathways Involved: Modulation of monoamine oxidase activity and interaction with serotonin and dopamine receptors.
Vergleich Mit ähnlichen Verbindungen
[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine: can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: Lacks the dimethylamino group, resulting in different pharmacological properties.
Mescaline: Contains an additional methoxy group at the 5-position, leading to distinct psychoactive effects.
2,5-Dimethoxy-4-methylamphetamine (DOM): Similar structure but with a methyl group at the 4-position, altering its potency and effects.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C12H20N2O2 |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2O2/c1-14(2)8-10(13)9-5-6-11(15-3)12(7-9)16-4/h5-7,10H,8,13H2,1-4H3 |
InChI-Schlüssel |
NPBZJCDQBFZTQF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(C1=CC(=C(C=C1)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


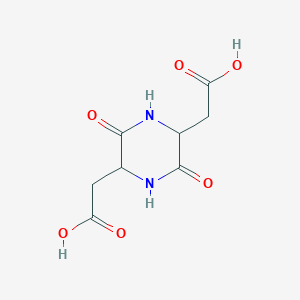
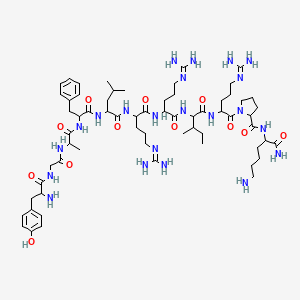
![Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B15095414.png)
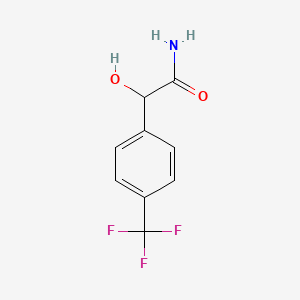
![6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]-](/img/structure/B15095423.png)
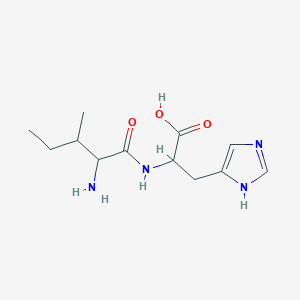
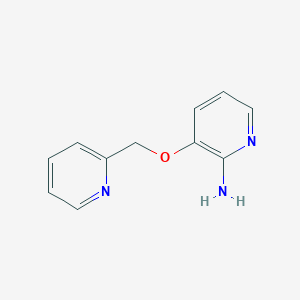
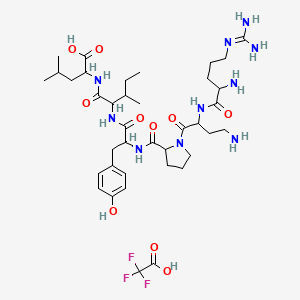
![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride](/img/structure/B15095460.png)
